molecular formula C10H9F2NO2 B3025491 N-(2,4-difluorophenyl)-3-oxobutanamide CAS No. 218930-20-2

N-(2,4-difluorophenyl)-3-oxobutanamide

Cat. No. B3025491
CAS RN: 218930-20-2
M. Wt: 213.18 g/mol
InChI Key: CNAPKPKZXWZLMD-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-oxobutanamide, also known as DFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 233.18 g/mol.

Scientific Research Applications

  • Crystal Structure and Chemical Properties :

    • The crystal structure of compounds similar to N-(2,4-difluorophenyl)-3-oxobutanamide has been a subject of interest. Studies have explored the bond lengths, conformational discrepancies, and crystal packing of these compounds using methods like X-ray crystallography and semi-empirical quantum chemical calculations (Tai et al., 2005); (Jotani, 2012).
    • The behavior of N-aryl-3-oxobutanamides, a group that includes this compound, in various chemical reactions has been studied. These investigations include their reactions under different conditions and the influence of aryl substituents on these reactions (Frohberg et al., 2002); (Tkachenko et al., 2014).
  • Synthesis and Applications in Organic Chemistry :

    • The synthesis and applications of derivatives of 3-oxobutanamides, including this compound, have been widely researched. This includes the development of novel methods for synthesizing these compounds and their use in creating other chemical structures (Chowdhury & Nishino, 2005); (Raposo et al., 2005).
  • Potential Biological Applications :

    • Certain derivatives of this compound have been studied for their antimicrobial activities. This includes the synthesis and evaluation of compounds for their effects on bacterial and fungal growth, highlighting the potential pharmaceutical applications of these compounds (Akbari et al., 2008); (Mallesha & Mohana, 2014).
  • Material Science Applications :

    • Research has also delved into the applications of derivatives of this compound in material science, such as their use in organic light-emitting devices. The incorporation of fluorinated substituents into certain structures has been shown to enhance the performance of these devices (Li et al., 2012).

properties

IUPAC Name

N-(2,4-difluorophenyl)-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO2/c1-6(14)4-10(15)13-9-3-2-7(11)5-8(9)12/h2-3,5H,4H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAPKPKZXWZLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353224
Record name N-(2,4-difluorophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

218930-20-2
Record name N-(2,4-difluorophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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